molecular formula C14H10ClN3 B8692129 4-Chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine

4-Chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine

Cat. No.: B8692129
M. Wt: 255.70 g/mol
InChI Key: FMURSKXYVLZBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine is a useful research compound. Its molecular formula is C14H10ClN3 and its molecular weight is 255.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-3-methyl-2-pyridin-2-yl-1,8-naphthyridine

InChI

InChI=1S/C14H10ClN3/c1-9-12(15)10-5-4-8-17-14(10)18-13(9)11-6-2-3-7-16-11/h2-8H,1H3

InChI Key

FMURSKXYVLZBPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CC=C2)N=C1C3=CC=CC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The Stille coupled product was prepared according to Procedure E using 2,4-dichloro-3-methyl-1,8-naphthyridine (540 mg, 2.53 mmol), 2-(1,1,1-tributylstannyl)pyridine (933 μL, 2.53 mmol), Pd(PPh3)4 in toluene (10 mL) and heating at reflux for 14 h. The reaction was allowed to cool to rt and evaporated in vacuo. The resulting residue was triturated with hexanes and the solid was dried under vacuum to give 4-chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine. 1H NMR (400 MHz, CDCl3) δ ppm 9.14 (1H, dd, J=4.3, 2.0 Hz), 8.72 (1H, ddd, J=4.9, 1.8, 1.0 Hz), 8.65 (1H, dd, J=8.3, 1.9 Hz), 8.09 (1H, dt, J=8.0, 1.1 Hz), 7.90 (1H, td, J=7.7, 1.8 Hz), 7.60 (1H, dd, J=8.3, 4.2 Hz), 7.40 (1H, ddd, J=7.6, 4.8, 1.3 Hz), 2.75 (3H, s)
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
933 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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